

# 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid CAS number and PubChem

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

Cat. No.: B185571

[Get Quote](#)

## Technical Guide: 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

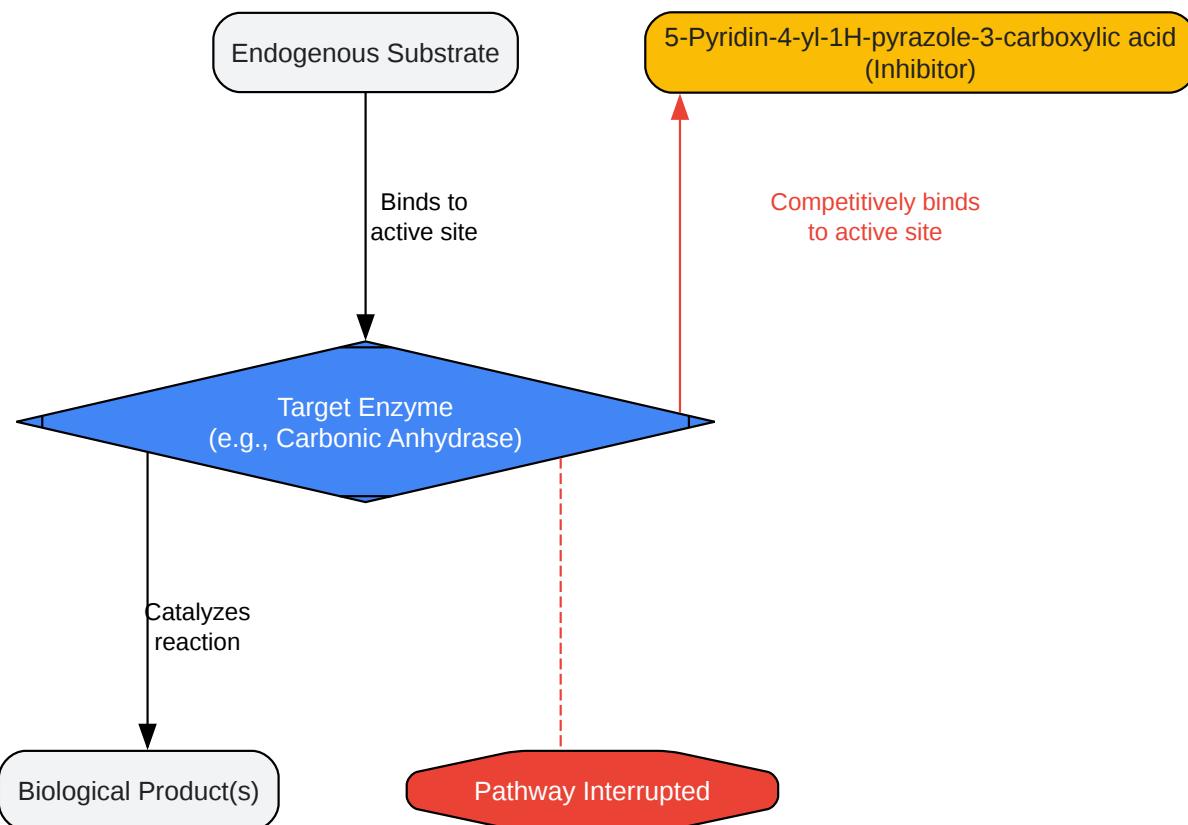
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid**, a heterocyclic building block with significant potential in pharmaceutical and agrochemical research. Its structural features make it a valuable intermediate for synthesizing novel bioactive molecules.

## Core Compound Identification

- Chemical Name: **5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid**
- CAS Number: 197775-45-4[1]
- PubChem CID: 3159716[1]

## Physicochemical and Logistical Data


The quantitative data for **5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid** is summarized in the table below. This information is crucial for experimental design, storage, and handling.

| Property           | Value                                                       | Source              |
|--------------------|-------------------------------------------------------------|---------------------|
| Molecular Formula  | C <sub>9</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight   | 189.17 g/mol                                                | <a href="#">[1]</a> |
| Appearance         | Off-white Powder                                            | <a href="#">[1]</a> |
| Purity             | ≥ 95% (by NMR)                                              | <a href="#">[1]</a> |
| Storage Conditions | 0 – 8 °C                                                    | <a href="#">[1]</a> |
| MDL Number         | MFCD05170032                                                | <a href="#">[1]</a> |

## Biological Significance and Applications

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. Research has demonstrated their potential as anti-inflammatory, analgesic, antibacterial, and anticancer agents.[\[1\]](#) Specifically, 5-Aryl-1H-pyrazole-3-carboxylic acids have been investigated as selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are implicated in tumorigenesis.[\[2\]](#) This inhibitory action highlights the therapeutic potential of this molecular scaffold.

The general mechanism for such activity often involves the compound binding to the active site of a target enzyme, thereby blocking its catalytic function. This interruption of a key biological pathway can lead to a therapeutic effect.



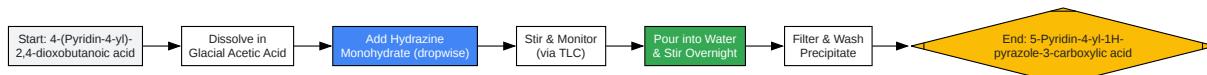
[Click to download full resolution via product page](#)

Caption: Conceptual diagram of enzyme inhibition by a pyrazole-based compound.

## Experimental Protocols

The following is a representative protocol for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids, adapted for the specific synthesis of the title compound.<sup>[2]</sup> The key reaction is the cyclization of a 1,3-dicarbonyl compound with hydrazine.

## Synthesis of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid


Starting Material: 4-(Pyridin-4-yl)-2,4-dioxobutanoic acid.

## Reagents &amp; Equipment:

- 4-(Pyridin-4-yl)-2,4-dioxobutanoic acid
- Hydrazine monohydrate ( $\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$ )
- Glacial acetic acid
- 50 mL round-bottom flask
- Magnetic stirrer
- Standard laboratory glassware
- Thin-layer chromatography (TLC) apparatus
- Deionized water

## Procedure:

- Dissolve the starting material, 4-(pyridin-4-yl)-2,4-dioxobutanoic acid, in 20 mL of glacial acetic acid within a 50 mL round-bottom flask equipped with a magnetic stirrer.
- While stirring the solution, add hydrazine monohydrate (approximately 3 molar equivalents) dropwise. A color change in the solution may be observed.
- Monitor the progress of the reaction using TLC until the starting material is consumed.
- Upon completion, pour the reaction mixture into 50 mL of deionized water.
- Stir the resulting aqueous mixture overnight to facilitate the precipitation of the product.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with water and dry under vacuum to yield **5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 2. Secure Verification [cherry.chem.bg.ac.rs](http://cherry.chem.bg.ac.rs)
- To cite this document: BenchChem. [5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid CAS number and PubChem]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185571#5-pyridin-4-yl-1h-pyrazole-3-carboxylic-acid-cas-number-and-pubchem>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)